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DiSulfo-ICG Maleimide: A Technical Guide to Stability and Storage

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Compound of Interest		
Compound Name:	DiSulfo-ICG maleimide	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for **DiSulfo-ICG maleimide**. Understanding the chemical stability of this near-infrared (NIR) fluorescent dye and its reactive maleimide functionality is critical for its successful application in bioconjugation, in vivo imaging, and other research and drug development contexts. This guide synthesizes available data on the stability of the indocyanine green (ICG) core and the maleimide group, offering practical recommendations for handling and storage to ensure optimal performance and reproducibility.

Core Stability of the Indocyanine Green (ICG) Chromophore

The intrinsic stability of the **DiSulfo-ICG maleimide** is largely governed by its indocyanine green (ICG) core structure. ICG and its derivatives are susceptible to degradation under various environmental conditions, primarily through photobleaching, thermal degradation, and oxidation, especially in aqueous solutions.

Photostability

ICG is known to have low photostability in aqueous solutions, which can limit its utility in applications requiring prolonged light exposure. The primary mechanism of photodegradation involves the generation of singlet oxygen, which can then react with the dye's polymethine chain, leading to its decomposition into non-fluorescent products.[1]



Thermal Stability

The thermal stability of ICG is also a concern, particularly at physiological temperatures. In aqueous solutions, ICG shows noticeable degradation over time, even when stored in the dark.

pH and Solvent Effects

The stability of ICG is significantly influenced by the pH and composition of the solvent. It is generally more stable in organic solvents like dimethyl sulfoxide (DMSO) and methanol compared to aqueous solutions.[2] In aqueous media, ICG is prone to aggregation and degradation, which can be partially mitigated by encapsulation in nanoparticles or complexation with polymers.[3][4]

Stability of the Maleimide Functional Group

The maleimide group is a thiol-reactive functional group essential for the conjugation of DiSulfo-ICG to proteins, peptides, and other thiol-containing molecules. The stability of the maleimide ring itself is a critical factor, as it is susceptible to hydrolysis, which renders it unreactive towards thiols.

Hydrolysis

The maleimide ring can undergo hydrolysis, opening the ring to form a maleamic acid derivative. This reaction is pH-dependent, with the rate of hydrolysis increasing significantly with rising pH.[5] At physiological pH (around 7.4), the hydrolysis of N-alkyl maleimides can be substantial, with a reported half-life of approximately 27 hours at 37°C.[6] N-aryl maleimides tend to hydrolyze even faster.[6]

Overall Stability and Recommended Storage of DiSulfo-ICG Maleimide

The overall stability of **DiSulfo-ICG maleimide** is a combination of the stabilities of both the ICG core and the maleimide functional group. To maintain the integrity and reactivity of the molecule, it is crucial to adhere to proper storage and handling procedures.

Solid Form



When stored as a solid, **DiSulfo-ICG maleimide** is relatively stable. However, it is essential to protect it from light and moisture to prevent degradation.

In Solution

Once dissolved, particularly in aqueous buffers, the stability of **DiSulfo-ICG maleimide** decreases significantly. The maleimide group is prone to hydrolysis, and the ICG core is susceptible to photobleaching and thermal degradation. Stock solutions are typically prepared in anhydrous organic solvents like DMSO or DMF, where the molecule is more stable. However, even in these solvents, long-term storage is not recommended, and fresh solutions should be prepared for optimal results.[7]

Quantitative Stability Data

While specific quantitative stability data for **DiSulfo-ICG maleimide** is limited in the public domain, the following tables summarize representative data for the ICG core and N-substituted maleimides, which can serve as a valuable guide.

Table 1: Stability of Indocyanine Green (ICG) in Different Solvents

Solvent	Condition	Stability Metric	Value
Water	Room Temperature, Dark	Thermal Degradation Time	~10 days[2]
Methanol	Room Temperature, Dark	Thermal Degradation	No significant degradation observed[2]
DMSO	Room Temperature, Dark	Thermal Degradation	No significant degradation observed[2]
Human Plasma	Room Temperature, Dark	Thermal Degradation	No significant degradation observed[2]

Table 2: Hydrolysis Half-life of N-Substituted Maleimides at pH 7.4, 37°C



Maleimide Type	Half-life (t1/2)
N-alkyl thiosuccinimide	~27 hours[6]
N-aryl thiosuccinimide	~1.5 hours[6]
N-fluorophenyl conjugate	~0.7 hours[6]

Experimental Protocols Protocol for Assessing the Hydrolytic Stability of DiSulfo-ICG Maleimide

This protocol outlines a general method for determining the rate of maleimide hydrolysis using UV-Vis spectrophotometry.

Materials:

- DiSulfo-ICG maleimide
- Phosphate buffered saline (PBS), pH 7.4
- UV-Vis Spectrophotometer

Procedure:

- Prepare a stock solution of **DiSulfo-ICG maleimide** in anhydrous DMSO.
- Dilute the stock solution in PBS (pH 7.4) to a final concentration with a measurable absorbance in the range of 250-350 nm (the maleimide group has a characteristic absorbance in this region which will change upon ring opening).
- Incubate the solution at a constant temperature (e.g., 37°C).
- At regular time intervals, measure the absorbance spectrum of the solution.
- Monitor the decrease in absorbance at the wavelength corresponding to the maleimide group to determine the rate of hydrolysis.



• The half-life can be calculated from the first-order decay constant.

Protocol for Assessing the Photostability of DiSulfo-ICG Maleimide

This protocol describes a method to evaluate the photostability of the dye using fluorescence spectroscopy.

Materials:

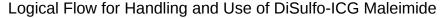
- DiSulfo-ICG maleimide
- Solvent of choice (e.g., PBS or DMSO)
- Controlled light source (e.g., a lamp with a defined spectrum and intensity)
- Fluorometer

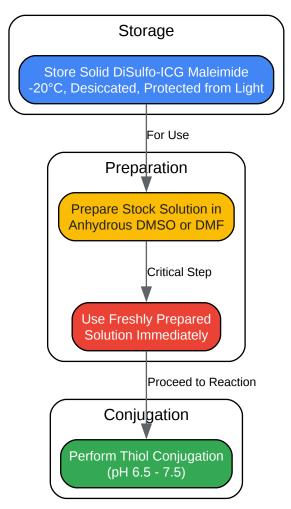
Procedure:

- Prepare a solution of **DiSulfo-ICG maleimide** in the desired solvent.
- Measure the initial fluorescence emission spectrum of the solution.
- Expose the solution to the light source for defined periods.
- After each exposure period, record the fluorescence emission spectrum.
- Plot the fluorescence intensity at the emission maximum as a function of exposure time to determine the rate of photobleaching.

Visualizations



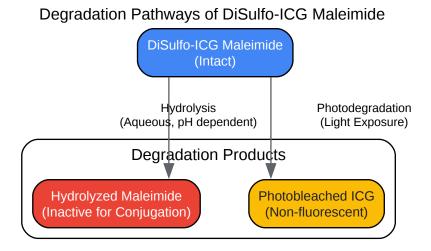




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Caption: Recommended workflow for **DiSulfo-ICG maleimide** from storage to conjugation.





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Caption: Primary degradation pathways for **DiSulfo-ICG maleimide**.

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